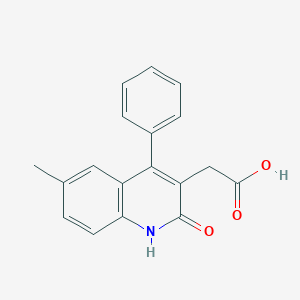

2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-7-8-15-13(9-11)17(12-5-3-2-4-6-12)14(10-16(20)21)18(22)19-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOPCRAIYGPGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015645 | |

| Record name | (6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65418-08-8 | |

| Record name | (6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is treated with a phenyl acetyl chloride in the presence of a Lewis acid catalyst.

Formation of the Carboxylic Acid Moiety:

Industrial Production Methods

Industrial production of 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring or the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitro groups under acidic conditions.

Major Products

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The quinoline structure is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation, which is beneficial in treating chronic inflammatory diseases.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating its potential as an anticancer agent.

Case Study: Anticancer Activity

A study conducted on the effects of 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid on various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 15 µM and 20 µM, respectively. These results indicate its potential as a lead compound for further development in cancer therapy.

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both pathogens, suggesting that it could be developed into a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Pharmacological Activity

- Anti-inflammatory Potential: Analogs like (4-hydroxy-1-methyl-2-oxo-quinolin-3-yl)acetic acid show NSAID-like activity, inhibiting cyclooxygenase (COX) enzymes . The target compound’s methyl and phenyl groups may enhance membrane permeability for improved efficacy.

- Neurological Agents : Esterified derivatives (e.g., methyl esters) of similar compounds exhibit improved blood-brain barrier penetration .

Physicochemical Properties

- Solubility : The acetic acid moiety in all analogs improves aqueous solubility, critical for bioavailability. Hydroxy and methoxy substituents further enhance polarity .

- Stability : N1-substituents (e.g., methyl, ethyl) protect against metabolic degradation, extending half-life .

Key Research Findings

Positional Isomerism : The 6-methyl substituent in the target compound may confer greater metabolic stability compared to 4-methyl analogs (e.g., CAS 82359-05-5) due to steric shielding of reactive sites .

Unexpected Reactivity: Riley oxidation of 3-acetyl-4-hydroxyquinolin-2(1H)-one yielded an oxoacetic acid derivative instead of the expected aldehyde, underscoring the complexity of quinoline chemistry .

Synthetic Efficiency: Multicomponent protocols for furoquinoline derivatives () achieve higher atom economy (~68% yield) compared to stepwise acylation methods (~50% yield) .

Biological Activity

Overview

2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is a synthetic compound belonging to the quinoline family. It has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The molecular formula is C17H15N1O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a quinoline core with a 6-methyl group and a 4-phenyl substitution, which contributes to its distinctive chemical properties and biological activities .

Biological Activities

Research indicates that 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid exhibits several important biological activities:

1. Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. Studies have indicated that derivatives of quinoline compounds often exhibit antibacterial and antifungal properties, which may extend to this specific compound due to its structural similarities .

2. Anticancer Properties

The compound is being investigated for its anticancer potential. Quinoline derivatives are known for their ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Preliminary studies suggest that 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid may also block critical signaling pathways involved in tumor progression, such as the NF-kB pathway .

3. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It may modulate inflammatory responses by interacting with cyclooxygenase (COX) enzymes and other molecular targets involved in inflammation .

The mechanism of action of 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid involves several pathways:

1. Interaction with Enzymes

The compound can inhibit enzymes such as COX, leading to reduced production of inflammatory mediators like prostaglandins .

2. Modulation of Signaling Pathways

It has been suggested that this compound may influence key signaling pathways such as NF-kB, which plays a significant role in regulating immune response and inflammation .

Case Study 1: Antiplatelet Activity

A study on acetoxy quinolones demonstrated that modifications in their structure could enhance their antiplatelet activity through the activation of nitric oxide synthase (NOS). This suggests that similar structural modifications in 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid may also confer antiplatelet properties .

Case Study 2: Anticancer Efficacy

Research on quinoline derivatives has shown significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid exhibited selective cytotoxicity against HepG2 liver cancer cells, indicating potential for further development as anticancer agents .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid | Antimicrobial, Anticancer | Inhibition of COX enzymes, modulation of NF-kB |

| Ofloxacin (a related quinolone) | Broad-spectrum antimicrobial | Inhibition of bacterial DNA gyrase |

| Levofloxacin | Antibacterial | Inhibition of bacterial DNA synthesis |

Q & A

Q. What are the established synthetic routes for 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid?

The compound can be synthesized via alkylation of intermediates such as 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate in the presence of K₂CO₃ in a DMF/acetone solvent system. This method yields N-substituted esters as major products, with regioselectivity influenced by reaction conditions. Azide coupling is another key method, where 3-acetyl-1-(2-azido-2-oxoethyl)-4-methylquinolin-2-(1H)-one reacts with amino acid esters to form derivatives .

Q. How is the crystal structure of this compound analyzed?

X-ray crystallography using the SHELX software suite is the gold standard. Hydrogen bonding networks (e.g., O–H···O interactions) and torsion angles (e.g., C7–C8–C10–C11 ≈ 90–94°) are critical for determining molecular conformation. Intermolecular interactions, such as C–H···π bonds, are mapped to understand packing motifs .

Q. What biological activities are reported for this compound and its derivatives?

Esters of 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-acetic acids exhibit anti-inflammatory and analgesic properties. For example, methyl esters show pronounced analgesic activity, while ethyl esters have stronger anti-inflammatory effects. These differences are attributed to substituent effects on molecular conformation and intermolecular interactions .

Advanced Research Questions

Q. How can researchers design experiments to compare bioactivity between ester derivatives?

- In vivo assays : Use carrageenan-induced edema models for anti-inflammatory activity and hot-plate tests for analgesia.

- Structural analysis : Compare torsion angles (e.g., C8–C10–C11–O3) and hydrogen-bonding patterns (e.g., O2–H2O···O1) between methyl and ethyl esters via crystallography to correlate conformation with activity .

Q. How can contradictions in reported biological activities of structural analogs be resolved?

Perform systematic comparative studies:

- Crystallographic analysis : Identify conformational differences (e.g., planarity of bicyclic fragments) that alter receptor binding.

- Substituent effects : Test derivatives with varying alkyl chains or functional groups to isolate steric/electronic contributions.

- Computational modeling : Use DFT to predict electronic properties (e.g., charge distribution) that influence bioactivity .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

Density Functional Theory (DFT) is widely used to calculate:

- Electron density maps for hydrogen-bonding sites.

- Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.

- Conjugation effects in the quinolinone core, which influence stability and interaction with biological targets .

Q. How can structure-activity relationships (SAR) be assessed for this compound?

- Synthetic modifications : Introduce substituents (e.g., halogens, alkyl chains) at the 6-methyl or 4-phenyl positions.

- Bioassays : Test modified compounds in receptor-binding assays (e.g., NMDA antagonism) or enzymatic inhibition studies.

- Data correlation : Use multivariate analysis to link structural parameters (e.g., bond lengths, torsion angles) with activity metrics .

Q. What are the challenges in synthesizing regioisomers of this compound?

Regioselectivity during alkylation is influenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.